

# Application Note: HPLC Quantification of 1-(o-Tolyl)biguanide

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Compound of Interest		
Compound Name:	1-(o-Tolyl)biguanide	
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#### **Abstract**

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **1-(o-Tolyl)biguanide**. **1-(o-Tolyl)biguanide** is a known impurity in the synthesis of some biguanide-based pharmaceutical compounds. Accurate quantification is crucial for quality control and regulatory compliance. The described method utilizes a reversed-phase C18 column with UV detection, providing a reliable and reproducible approach for the determination of **1-(o-Tolyl)biguanide** in various sample matrices.

#### Introduction

**1-(o-Tolyl)biguanide** is a process-related impurity that can be present in active pharmaceutical ingredients (APIs). Monitoring and controlling such impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. This document provides a comprehensive protocol for the quantification of **1-(o-Tolyl)biguanide** using HPLC, a widely used and reliable analytical technique.[1][2] The method is designed to be specific, accurate, and precise, meeting the stringent requirements of the pharmaceutical industry.

# **Experimental Instrumentation and Materials**



- HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Chemicals and Reagents:
  - 1-(o-Tolyl)biguanide reference standard
  - Acetonitrile (HPLC grade)
  - Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
  - Orthophosphoric acid (OPA) (Analytical grade)
  - Water (HPLC grade)

# **Chromatographic Conditions**

A summary of the optimized HPLC conditions is presented in Table 1.

Parameter	Value
Column	C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase	20mM Potassium Dihydrogen Phosphate (KH2PO4) : Acetonitrile (30:70 v/v), pH adjusted to 3.5 with Orthophosphoric Acid[3]
Flow Rate	1.0 mL/min
Injection Volume	20 μL
Column Temperature	Ambient (or 30 °C for better reproducibility)
Detection Wavelength	236 nm[4]
Run Time	Approximately 10 minutes

Table 1: HPLC Chromatographic Conditions



## **Preparation of Solutions**

- · Mobile Phase Preparation:
  - o Dissolve 2.72 g of KH2PO4 in 1000 mL of HPLC grade water to prepare a 20mM solution.
  - Mix 300 mL of the 20mM KH2PO4 buffer with 700 mL of acetonitrile.
  - Adjust the pH of the mixture to 3.5 with orthophosphoric acid.
  - Filter the mobile phase through a 0.45 μm membrane filter and degas prior to use.
- Standard Stock Solution (100 μg/mL):
  - Accurately weigh approximately 10 mg of 1-(o-Tolyl)biguanide reference standard.
  - Dissolve in a 100 mL volumetric flask with the mobile phase.
  - Sonicate for 5 minutes to ensure complete dissolution.
  - Make up to the mark with the mobile phase.
- · Working Standard Solutions:
  - Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 15, 20 μg/mL).
- Sample Preparation:
  - Accurately weigh a sample containing 1-(o-Tolyl)biguanide.
  - Dissolve the sample in a suitable volume of mobile phase to obtain a theoretical concentration within the calibration range.
  - Filter the sample solution through a 0.45 μm syringe filter before injection.

# **Method Validation Parameters (Typical)**



The following parameters should be assessed to ensure the method is suitable for its intended purpose. The acceptance criteria provided are typical for pharmaceutical analysis.

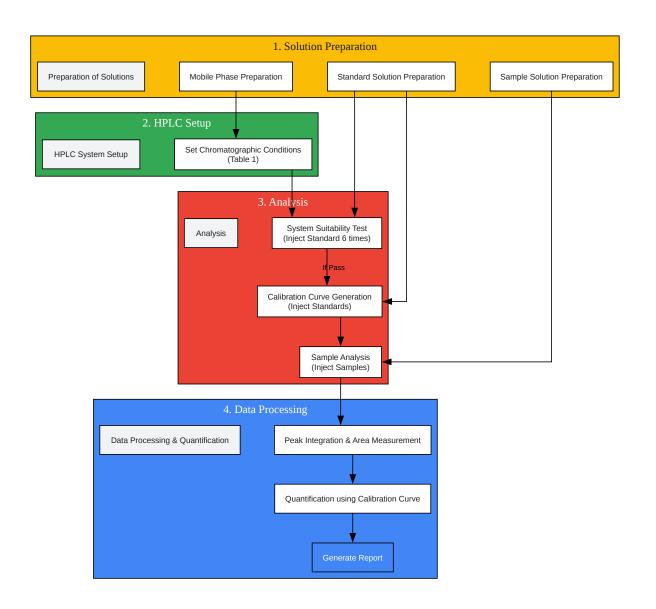
Parameter	Acceptance Criteria
System Suitability	Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas < 2.0% (for 6 replicate injections)
Linearity	Correlation coefficient $(r^2) \ge 0.999$
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	Repeatability (Intra-day) $\leq$ 2.0%; Intermediate Precision (Inter-day) $\leq$ 2.0%
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1
Specificity	No interference from blank or placebo at the retention time of the analyte.

Table 2: Typical Method Validation Parameters and Acceptance Criteria

# **Experimental Workflow**

The overall workflow for the quantification of **1-(o-Tolyl)biguanide** is depicted in the following diagram.





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Caption: Experimental workflow for HPLC quantification.



## **Detailed Protocol**

- · Instrument Setup:
  - Set up the HPLC system according to the parameters in Table 1.
  - Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- System Suitability:
  - Inject the 10 µg/mL working standard solution six times.
  - Calculate the percentage relative standard deviation (%RSD) of the peak areas, the tailing factor, and the number of theoretical plates.
  - Ensure the results meet the acceptance criteria outlined in Table 2 before proceeding.
- Linearity:
  - Inject each of the working standard solutions (e.g., 1, 5, 10, 15, 20 μg/mL) in triplicate.
  - Plot a calibration curve of the mean peak area versus concentration.
  - Calculate the correlation coefficient (r²), which should be ≥ 0.999.
- Sample Analysis:
  - Inject the prepared sample solutions in duplicate.
  - Record the peak areas for 1-(o-Tolyl)biguanide.
- Calculation:
  - Determine the concentration of 1-(o-Tolyl)biguanide in the sample solutions using the linear regression equation obtained from the calibration curve.
  - Calculate the final amount of 1-(o-Tolyl)biguanide in the original sample, taking into account the sample weight and dilution factors.



Formula:

#### Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantification of **1-(o-Tolyl)biguanide**. The use of a standard C18 column and a straightforward mobile phase makes this method easily transferable to most analytical laboratories. Proper method validation should be performed to ensure its suitability for the intended application.

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